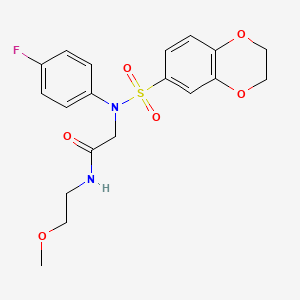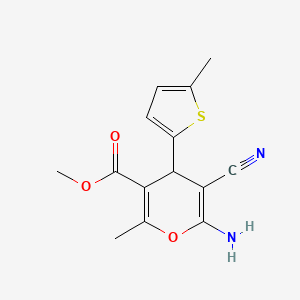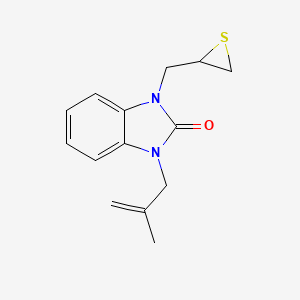![molecular formula C18H18N2O3S B5007621 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5007621.png)
5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a phenyl group and an ethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with 3-methylbenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinedione compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinedione derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used in the treatment of diabetes.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Troglitazone: A compound with a similar structure but different pharmacological properties.
Uniqueness
5-[(4-ethoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its ethoxyphenyl and methylphenyl groups may influence its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(4-ethoxyanilino)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-15-9-7-13(8-10-15)19-16-17(21)20(18(22)24-16)14-6-4-5-12(2)11-14/h4-11,16,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWPLOZELCBIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(2-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5007558.png)
![octahydrospiro[benzo[c]chromene-6,1'-cyclohexane]-4a,10a(2H,6aH)-diol](/img/structure/B5007559.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5007560.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5007571.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B5007576.png)
![2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5007580.png)
![N-methyl-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5007585.png)
![2-{[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B5007592.png)
![2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B5007605.png)

![1-(3,4-dimethoxyphenyl)-3-[(3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5007612.png)

